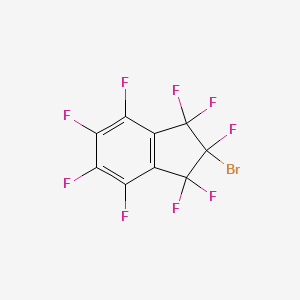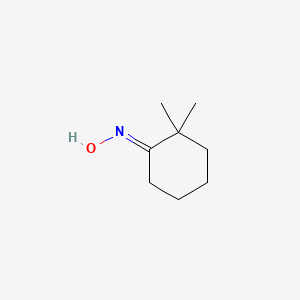
(E)-2,2-Dimethylcyclohexanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,2-Dimethylcyclohexanone oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of a carbon-nitrogen double bond
准备方法
Synthetic Routes and Reaction Conditions
(E)-2,2-Dimethylcyclohexanone oxime can be synthesized through the condensation of 2,2-dimethylcyclohexanone with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by an acid or base. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction proceeds as follows:
2,2-Dimethylcyclohexanone+Hydroxylamine→(E)-2,2-Dimethylcyclohexanone oxime+Water
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-2,2-Dimethylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oxime derivatives
科学研究应用
(E)-2,2-Dimethylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (E)-2,2-Dimethylcyclohexanone oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological activity.
相似化合物的比较
Similar Compounds
- 2,2-Dimethylcyclohexanone oxime (Z-isomer)
- Cyclohexanone oxime
- Acetone oxime
Uniqueness
(E)-2,2-Dimethylcyclohexanone oxime is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules
属性
CAS 编号 |
4500-17-8 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC 名称 |
(NE)-N-(2,2-dimethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3/b9-7+ |
InChI 键 |
SJMQCPHPTFSSRN-VQHVLOKHSA-N |
手性 SMILES |
CC\1(CCCC/C1=N\O)C |
规范 SMILES |
CC1(CCCCC1=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


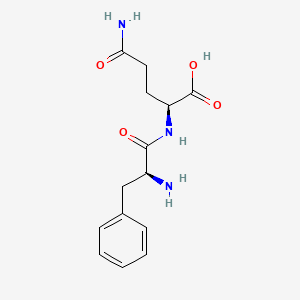
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
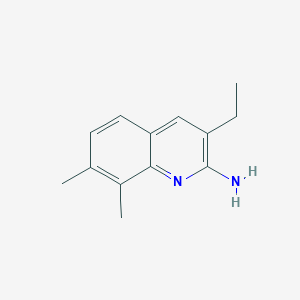
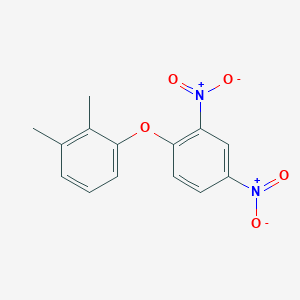
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
